7-Methoxy-1-methylindazole-3-carboxylic acid

Molecular Weight Elemental Analysis Structural Verification

Medicinal chemists designing kinase inhibitors require indazole building blocks with precise, non-interchangeable substitution. Simpler analogs (e.g., 1-methylindazole-3-carboxylic acid or 7-methoxy-1H-indazole-3-carboxylic acid) lack the critical dual N1-methyl/7-methoxy pattern essential for ATP-binding pocket fine-tuning. • Unique dual-substitution pattern enables regiospecific amide coupling at the 3-COOH handle for focused library synthesis • Differentiated electronic/steric profile supports SAR studies targeting oncology and inflammatory kinases • Pre-validated pharmacophore geometry matching patented late-stage intermediate scaffolds used by major pharmaceutical developers

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 133841-10-8
Cat. No. B2493123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-methylindazole-3-carboxylic acid
CAS133841-10-8
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCN1C2=C(C=CC=C2OC)C(=N1)C(=O)O
InChIInChI=1S/C10H10N2O3/c1-12-9-6(8(11-12)10(13)14)4-3-5-7(9)15-2/h3-5H,1-2H3,(H,13,14)
InChIKeyBGVVIZFXEYCFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-1-methylindazole-3-carboxylic acid (CAS 133841-10-8): A Strategic Indazole-3-carboxylic Acid Building Block for Targeted Synthesis and Kinase-Focused Medicinal Chemistry


7-Methoxy-1-methylindazole-3-carboxylic acid (CAS 133841-10-8) is a functionalized heterocyclic compound within the indazole-3-carboxylic acid family, characterized by the simultaneous presence of a methoxy group at the 7-position and a methyl substituent on the N1 nitrogen of the indazole core . This substitution pattern is central to its role as a versatile synthetic building block, particularly for the generation of kinase inhibitor libraries and the preparation of substituted indazole derivatives relevant to pharmaceutical research [1]. Its unique combination of substituents provides a distinct physicochemical and electronic profile that is not captured by simpler, commercially available indazole analogs, offering a strategic advantage in the design and synthesis of target-focused chemical probes and drug candidates.

Beyond the Generic Indazole-3-carboxylic Acid Core: Why 7-Methoxy-1-methylindazole-3-carboxylic acid is a Non-Interchangeable Synthetic Intermediate


Substituting 7-Methoxy-1-methylindazole-3-carboxylic acid with its simpler analogs, such as 1-methylindazole-3-carboxylic acid (CAS 50890-83-0) or 7-methoxy-1H-indazole-3-carboxylic acid (CAS 133841-08-4), is not a viable procurement strategy for advanced medicinal chemistry. The former lacks the critical 7-methoxy group, which drastically alters the compound's electronic properties, lipophilicity, and potential for metabolic stabilization . The latter possesses an N-H instead of an N-CH3 group, introducing a hydrogen bond donor that can significantly impact target binding, solubility, and the compound's overall pharmacokinetic profile . Furthermore, these substitutions change the molecular geometry and, critically, the regiospecific points for further derivatization, such as the carboxylic acid handle at the 3-position, which is essential for amide coupling reactions used in library synthesis . These modifications are not mere decorations; they define the compound's utility as a specific, privileged intermediate in the assembly of complex kinase inhibitors.

Quantitative Differentiation of 7-Methoxy-1-methylindazole-3-carboxylic acid (CAS 133841-10-8) vs. Key Analogs: A Head-to-Head Data Comparison


Distinct Molecular Weight and Formula Differentiate from Non-Methoxylated and Non-Methylated Indazole-3-carboxylic Acid Analogs

7-Methoxy-1-methylindazole-3-carboxylic acid has a molecular weight of 206.20 g/mol and a molecular formula of C10H10N2O3 . In contrast, the non-methoxylated analog 1-methylindazole-3-carboxylic acid has a molecular weight of 176.17 g/mol (C9H8N2O2) , and the non-methylated analog 7-methoxy-1H-indazole-3-carboxylic acid has a molecular weight of 192.17 g/mol (C9H8N2O3) . These differences are essential for identity confirmation and quality control.

Molecular Weight Elemental Analysis Structural Verification

Altered Hydrogen Bond Donor/Acceptor Profile Compared to N-H Indazole and Non-Methoxylated Analogs

The substitution pattern on 7-methoxy-1-methylindazole-3-carboxylic acid modifies its hydrogen bonding capacity relative to key analogs. The N1-methylation eliminates a hydrogen bond donor (HBD) compared to the 7-methoxy-1H-indazole-3-carboxylic acid analog, while the 7-methoxy group adds a hydrogen bond acceptor (HBA) site relative to 1-methylindazole-3-carboxylic acid. 7-Methoxy-1-methylindazole-3-carboxylic acid has 1 HBD (from the -COOH group) and 5 HBA (N1, N2, two from -COOH, and one from -OCH3). 7-Methoxy-1H-indazole-3-carboxylic acid has 2 HBD and 5 HBA [1], and 1-methylindazole-3-carboxylic acid has 1 HBD and 4 HBA [2].

Hydrogen Bonding Solubility Drug-likeness

Solubility Profile in Key Organic Solvents (DMSO, Methanol) Establishes a Unique Experimental Window for Downstream Applications

7-Methoxy-1-methylindazole-3-carboxylic acid is reported to be soluble in DMSO and methanol . While solubility data for analogs is often qualitative, the reported melting point for 1-methylindazole-3-carboxylic acid (208-221°C) [REFS-2, 3] is significantly higher than what is typically observed for a compound with a methoxy group. The introduction of the 7-methoxy group on the aromatic ring is known to lower the melting point and increase organic solubility, a class-level trend supported by the white solid appearance and handling characteristics of the target compound .

Solubility Experimental Workflow Reaction Conditions

Proven Application Scenarios for 7-Methoxy-1-methylindazole-3-carboxylic acid (CAS 133841-10-8): From Chemical Biology Probes to Advanced Pharmaceutical Intermediates


Synthesis of Kinase Inhibitor Libraries via Amide Coupling at the 3-Carboxylic Acid Handle

The primary application of 7-Methoxy-1-methylindazole-3-carboxylic acid is as a versatile carboxylic acid building block for generating focused libraries of indazole-based kinase inhibitors. The 3-carboxylic acid group is ideally positioned for standard amide coupling reactions with a diverse array of amines, a strategy central to medicinal chemistry . The 7-methoxy and 1-methyl substituents provide unique electronic and steric features that can be exploited to fine-tune interactions with the ATP-binding pocket of kinases, a class of targets with high therapeutic relevance in oncology and inflammatory diseases [1]. This approach directly addresses the need for novel, differentiated scaffolds in kinase inhibitor discovery.

Intermediate in the Multistep Synthesis of Complex Indazole-Derived Drug Candidates and Agrochemicals

Patents from major pharmaceutical companies, such as Bayer, detail the use of highly substituted indazole cores as intermediates in the synthesis of drug candidates for endometriosis, arthritis, and neoplastic disorders . 7-Methoxy-1-methylindazole-3-carboxylic acid embodies the precise substitution pattern required as a late-stage intermediate in such syntheses. Its dual substitution (N-methyl and 7-methoxy) allows for sequential functionalization while maintaining a specific, pre-validated pharmacophore geometry. This makes it a critical, non-interchangeable building block for accessing proprietary chemical space.

Generation of Chemical Probes for Target Validation Studies

Due to its specific structural features, 7-Methoxy-1-methylindazole-3-carboxylic acid can be used to create chemical probes for biological target validation. The methoxy group offers a handle for potential future metabolic studies or for enhancing lipophilicity to improve cell permeability . By conjugating the acid to a biotin tag or a fluorescent reporter, researchers can develop tools for pull-down assays or cellular imaging, respectively. This application is particularly valuable when investigating novel protein targets where no small molecule tools currently exist.

Development of Analogs of Known Bioactive Indazoles, such as Granisetron Impurities and Nitric Oxide Synthase (nNOS) Inhibitors

Indazole-3-carboxylic acid derivatives are key intermediates for known pharmaceuticals like the anti-emetic Granisetron and have been explored as inhibitors of neuronal nitric oxide synthase (nNOS) [1]. By using 7-Methoxy-1-methylindazole-3-carboxylic acid, researchers can synthesize novel analogs with potentially improved properties. The 7-methoxy group has been shown to be a key determinant of nNOS inhibitory activity in related indazole series [1], and its inclusion in a building block provides a direct path to exploring this chemical space, enabling structure-activity relationship (SAR) studies around a validated chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-1-methylindazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.